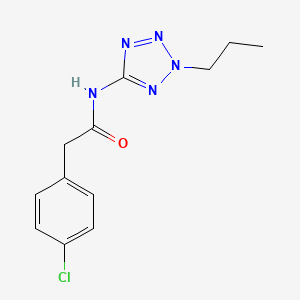

![molecular formula C25H30N6O B5552269 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)

2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions and various functionalization methods to introduce piperazinyl and naphthoyl groups. For instance, the preparation of similar compounds has been described through reactions involving displacement with piperazines and subsequent modifications such as alkylation and acylation (Matsumoto & Minami, 1975). Another approach includes the synthesis of 4-piperazinopyrimidines with a methylthio substituent, showcasing the versatility in synthesizing pyrimidine derivatives (Mattioda et al., 1975).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals the planarity of the pyrimidine ring and the spatial orientation of substituent groups, influencing the compound's properties. For example, the study of isomorphous compounds with chloro and methoxyphenyl substituents on the pyrimidine ring highlights the role of substituent positioning and hydrogen bonding in determining molecular conformation (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, contributing to their broad applicability. These compounds have been involved in reactions leading to the formation of new antibacterial agents, demonstrating their reactivity and potential in developing pharmaceuticals (El-Agrody et al., 2000).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal structure analysis of specific pyrimidine derivatives reveals the influence of substituents on molecular packing and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Tai, 2018).

科学的研究の応用

Antiproliferative Activity in Cancer Research

Research has shown that derivatives of 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine possess significant antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized new derivatives of this compound and found them effective in inhibiting the proliferation of cancer cells, suggesting potential as anticancer agents (Mallesha et al., 2012).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) explored the luminescent properties of naphthalimide derivatives, including compounds related to 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine. They found these compounds exhibit fluorescence quantum yields, making them useful in various scientific applications like pH probes and in studying electron transfer processes (Gan et al., 2003).

Antibacterial Properties

Matsumoto and Minami (1975) researched derivatives of this compound for their antibacterial properties. They found that certain derivatives were more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than other standard antibacterial agents, indicating potential use in fighting bacterial infections (Matsumoto & Minami, 1975).

Interaction with DNA

Wilson et al. (1990) studied derivatives of 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine for their ability to interact with DNA. They discovered that these compounds could bind to DNA either through intercalation or groove binding, showcasing their potential in studying DNA interactions and possibly in the development of anticancer drugs (Wilson et al., 1990).

Development of Novel Pharmaceutical Agents

Further research into derivatives of this compound has led to the development of various pharmaceutical agents. For example, Mai et al. (1997) synthesized novel derivatives as potential non-nucleoside reverse transcriptase inhibitors, suggesting applications in HIV treatment (Mai et al., 1997).

作用機序

Safety and Hazards

特性

IUPAC Name |

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O/c1-19-26-23(29-12-10-28(2)11-13-29)18-24(27-19)30-14-16-31(17-15-30)25(32)22-9-5-7-20-6-3-4-8-21(20)22/h3-9,18H,10-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTIABMELVXBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)

![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)